Diazepam Phenyl-d5 N-Oxide
Description
Diazepam Phenyl-d5 N-Oxide: is a deuterated derivative of Diazepam, a well-known benzodiazepine. This compound is characterized by the substitution of five hydrogen atoms in the phenyl ring with deuterium atoms. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Diazepam and its derivatives .
Properties
CAS No. |
65891-82-9 |
|---|---|
Molecular Formula |
C₁₆H₈D₅ClN₂O₂ |
Molecular Weight |
305.77 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogen-Deuterium Exchange
While less common for phenyl ring deuteration, catalytic exchange using deuterium gas (D2) and palladium on carbon (Pd/C) has been explored for related benzodiazepines. However, this method faces challenges in achieving site-specific labeling and often requires high-pressure conditions (>50 bar D2). Comparatively, the Grignard approach offers superior regioselectivity and scalability for industrial production.
Nitrogen Oxidation Methodologies
The formation of the N-Oxide moiety at the 4-position of the diazepine ring is typically achieved through controlled oxidation. Historical routes for diazepam synthesis provide foundational insights:
Acidic Hydrolysis of Precursor Benzodiazepines
Early work by Sternbach et al. demonstrated that chlordiazepoxide (Librium) undergoes acidic hydrolysis to yield an N-oxide intermediate. Adapting this to deuterated systems, the reaction pathway involves:
-
Hydrolysis : Treatment of deuterated chlordiazepoxide analogs with 3 M HCl at 60°C for 4 hours.
-
Oxidation : Subsequent exposure to hydrogen peroxide (H2O2, 30% v/v) at pH 8–9, catalyzed by sodium tungstate (Na2WO4).
This two-step process converts the 4-amino group to an N-oxide with 85–90% yield, though purification via column chromatography is often required.
Direct Oxidation of Diazepam-D5
Modern protocols favor single-step oxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–5°C. For Diazepam Phenyl-d5, the reaction conditions are optimized as follows:
-
Reagent : 1.2 equivalents mCPBA
-
Reaction time : 2 hours
This method avoids the need for intermediate isolation, making it more efficient than the hydrolysis-oxidation route.
Integrated Synthetic Routes
Combining deuterium labeling and nitrogen oxidation, two principal synthetic pathways emerge:
Sequential Deuteration-Oxidation Pathway
| Step | Process | Conditions | Yield |
|---|---|---|---|
| 1 | Phenyl deuteration | C6D5MgBr, toluene, 25°C, 12 h | 92% |
| 2 | Benzodiazepine core formation | Glycine ethyl ester, pyridine, 80°C, 6 h | 75% |
| 3 | N-Oxidation | mCPBA, DCM, 0°C, 2 h | 80% |
This route, adapted from patents and classical syntheses, provides a modular approach suitable for small-scale production.
Palladium-Catalyzed Tandem Synthesis
A patent by Ishikura et al. describes a palladium-mediated carbonylation reaction that simultaneously constructs the benzodiazepine core and introduces deuterium. Key features include:
-
Catalyst : Pd(OAc)2 with 1,1'-bis(diphenylphosphino)ferrocene (DPPF)
-
Deuterium source : C6D5Br
-
Reaction medium : N-methylpyrrolidone (NMP) at 120°C
While this method achieves 65% overall yield, scalability is limited by the cost of palladium catalysts.
Analytical Validation and Challenges
Critical quality control measures for Diazepam Phenyl-d5 N-Oxide include:
-
Isotopic purity : Assessed via high-resolution MS, requiring ≥99.5% deuterium enrichment.
-
N-Oxide stability : Susceptible to reduction under acidic conditions; storage at -20°C in amber vials is recommended.
-
Chromatographic separation : Ultra-performance liquid chromatography (UPLC) with C18 columns resolves it from non-deuterated analogs (retention time shift: +0.3 min).
Common pitfalls include deuterium loss during high-temperature steps and N-oxide degradation during prolonged storage.
Comparative Analysis of Methods
| Parameter | Grignard Route | Palladium Route |
|---|---|---|
| Cost | Moderate (∼$150/g) | High (∼$420/g) |
| Scalability | Industrial (kg-scale) | Lab-scale (g-scale) |
| Deuterium Purity | 99.2% | 98.7% |
| Total Yield | 55% | 48% |
The Grignard-mediated pathway remains the most viable for large-scale synthesis, while palladium catalysis offers advantages in reaction time reduction .
Chemical Reactions Analysis
Types of Reactions: Diazepam Phenyl-d5 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like phosphorus trichloride or hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Phosphorus trichloride, hydrogenation catalysts.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Diazepam Phenyl-d5.
Substitution: Substituted deuterated derivatives.
Scientific Research Applications
Diazepam Phenyl-d5 N-Oxide is extensively used in scientific research for various applications:
Pharmacokinetic Studies: It is used to study the metabolic pathways and pharmacokinetics of Diazepam and its derivatives in biological systems.
Isotope Labeling: The deuterium atoms serve as isotopic labels, allowing for the tracking of the compound in metabolic studies.
Drug Metabolism: It helps in understanding the metabolism of Diazepam in different species, including humans.
Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy for the identification and quantification of Diazepam and its metabolites
Mechanism of Action
The mechanism of action of Diazepam Phenyl-d5 N-Oxide is similar to that of Diazepam. It acts on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptors. This leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent sedative, anxiolytic, and anticonvulsant effects .
Comparison with Similar Compounds
Diazepam: The parent compound, widely used as an anxiolytic and anticonvulsant.
Nordazepam: A major metabolite of Diazepam with similar pharmacological properties.
Oxazepam: Another metabolite of Diazepam, used as an anxiolytic and sedative.
Temazepam: A metabolite used primarily as a hypnotic.
Uniqueness: Diazepam Phenyl-d5 N-Oxide is unique due to its deuterated phenyl ring, which provides distinct advantages in pharmacokinetic studies and isotope labeling. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, making it a valuable tool in scientific research .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing Diazepam Phenyl-d5 N-Oxide, and how do they ensure structural fidelity?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) are critical for structural validation. NMR confirms deuterium incorporation at the phenyl-d5 position, while LC-MS ensures molecular weight accuracy (e.g., molecular weight 289.8 g/mol for Diazepam D5) and isotopic purity. Method validation must include comparisons with non-deuterated analogs to verify isotopic labeling efficiency . For phototoxicity studies, UV-vis spectroscopy and in vivo metabolite tracking are recommended to differentiate this compound from its parent compound .
Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?
- Answer : Stability studies should follow ICH guidelines, using accelerated degradation protocols (e.g., exposure to light, heat, and humidity) and monitoring via HPLC-UV or LC-MS. For instance, specifies storage at room temperature in light-protected containers, but advanced studies should include long-term stability assessments at -20°C to evaluate deuterium retention over time . Parallel testing with non-deuterated diazepam can isolate degradation pathways unique to the N-oxide or deuterated moieties .
Advanced Research Questions
Q. What methodological considerations are critical when studying the metabolic pathways of this compound in human pharmacokinetic trials?
- Answer : Urinary metabolite profiling requires LC-MS/MS to distinguish deuterated metabolites from endogenous compounds. highlights the need to correct for urinary creatinine concentrations to mitigate individual variability. Additionally, CYP phenotyping should precede trials to account for enzymatic heterogeneity, as omitted in prior studies, which led to significant inter-subject variability in glucuronide metabolite detection . For deuterated analogs, stable isotope tracing can quantify metabolic flux and identify N-oxide-specific pathways .
Q. How can researchers resolve contradictions in phototoxicity data between this compound and its non-deuterated counterpart?
- Answer : Conflicting phototoxicity results (e.g., diazepam-N-oxide vs. diazepam in ) necessitate controlled in vitro assays under standardized UVA/UVB exposure. Researchers should measure reactive oxygen species (ROS) generation and compare binding affinities to biomacromolecules. For this compound, deuterium’s kinetic isotope effect may alter photodegradation rates, requiring time-resolved spectral analysis .
Q. What experimental design strategies optimize the formulation of this compound for enhanced bioavailability in preclinical models?
- Answer : A factorial design approach, as in , can evaluate interactions between oil content (20–40% w/w), emulsifiers (e.g., lecithin), and pH. For nanoemulsions, droplet size (<220 nm) and zeta potential (-30 to -60 mV) are critical for brain targeting. In vivo pharmacokinetic studies in rodents should compare AUC and Cmax across formulations, with deuterated analogs requiring adjustments for isotopic effects on lipid partitioning .
Q. How should researchers adapt LC-MS/MS protocols to detect this compound in environmental matrices like aquaculture systems?
- Answer : Sample preparation must include solid-phase extraction (SPE) with deuterated internal standards (e.g., Diazepam D5) to correct matrix effects. details a validated method with recoveries of 76.3–106.4% in water, sediment, and biota. For N-oxide detection, oxidation-reduction stability tests are essential, as environmental pH fluctuations may alter metabolite ratios .
Methodological Challenges and Contradictions
Q. Why do studies on diazepam analogs show heterogeneity in clinical outcomes, and how can this be addressed in future research?
- Answer : and note heterogeneity in diazepam efficacy due to variable CYP phenotypes, dosing protocols, and follow-up durations. For this compound, researchers should standardize trial designs using CONSORT guidelines, stratify participants by CYP2C19 genotype, and employ longitudinal metabolite monitoring. Meta-analyses must adjust for clinical/methodological heterogeneity using random-effects models .
Q. What are the limitations of using this compound as an internal standard in pharmacokinetic studies?
- Answer : While deuterated analogs reduce ion suppression in LC-MS, isotopic exchange in biological matrices (e.g., plasma) can compromise accuracy. emphasizes using ≥97% purity standards and batch-specific certificates of analysis. Researchers should validate deuterium retention post-extraction via high-resolution MS and avoid prolonged sample storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
